Ifetroban

概要

説明

イフェトロバンは、強力かつ選択的なトロンボキサン受容体拮抗薬です。 がん転移、心筋虚血、高血圧、脳卒中、血栓症、心筋症、血小板凝集などのさまざまな医学的状態における潜在的な治療用途について広く研究されています .

準備方法

合成経路と反応条件

イフェトロバンの合成は、市販の出発物質から始まる複数の段階を伴います反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の生成物を高純度および高収率で得ることを保証します .

工業生産方法

イフェトロバンの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは、コスト効率、スケーラビリティ、および環境への配慮を考慮して最適化されています。 連続フロー化学や自動合成などの高度な技術が採用され、効率が向上し、廃棄物が削減される可能性があります .

化学反応の分析

反応の種類

イフェトロバンは、次のようなさまざまな化学反応を起こします。

酸化: イフェトロバンは、特定の条件下で酸化されて対応する酸化誘導体になる可能性があります。

還元: 還元反応は、イフェトロバン分子内の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化またはカルボキシル化された誘導体が得られる場合があり、還元によってアルコールまたはアミンが得られる可能性があります .

科学研究アプリケーション

イフェトロバンには、幅広い科学研究アプリケーションがあります。

化学: トロンボキサン受容体拮抗作用および関連する化学反応を研究するためのモデル化合物として使用されます。

生物学: 血小板凝集や血管収縮などの細胞プロセスに対する影響が調べられています。

医学: がん転移、心筋虚血、高血圧、脳卒中、血栓症、心筋症などの病気を治療する潜在的な治療効果について研究されています。

科学的研究の応用

Cardiovascular Applications

Duchenne Muscular Dystrophy and Cardiomyopathy

Ifetroban has garnered attention for its potential role in treating cardiac dysfunction associated with Duchenne muscular dystrophy (DMD). DMD is characterized by mutations affecting the dystrophin gene, leading to progressive muscle degeneration, including cardiac muscle. The FDA has granted orphan drug designation to this compound for treating DMD-associated cardiomyopathy, primarily due to its ability to reduce fibrosis and improve cardiac function.

- Mechanism of Action : this compound works by blocking the thromboxane A2 receptor, which is implicated in vascular constriction and fibrosis. Preclinical studies have demonstrated that oral administration of this compound can prevent cardiac dysfunction and fibrosis in mouse models of DMD, improving survival outcomes compared to placebo .

- Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy in improving cardiac function in patients with DMD . The trial aims to evaluate both safety and pharmacokinetics over multiple doses.

Pulmonary Applications

Idiopathic Pulmonary Fibrosis

This compound is also being studied for its effects on idiopathic pulmonary fibrosis (IPF), a progressive lung disease characterized by inflammation and scarring of lung tissue. The compound's ability to mitigate fibrosis makes it a candidate for treating this condition.

- Clinical Study : A multicenter, randomized, placebo-controlled phase 2 study is evaluating the safety and efficacy of oral this compound in patients with IPF. Participants will receive either this compound or a placebo for 12 months, with assessments focusing on lung function and biomarkers related to pulmonary fibrosis .

Systemic Sclerosis

This compound is under investigation for its potential benefits in patients with diffuse cutaneous systemic sclerosis (dcSSc) or systemic sclerosis-associated pulmonary arterial hypertension. These conditions involve significant vascular complications and fibrosis.

- Study Design : A phase 2 study aims to determine the safety and efficacy of this compound in this patient population, focusing on improvements in symptoms and overall health outcomes .

Aspirin-Exacerbated Respiratory Disease

This compound has been explored for its effects on aspirin-exacerbated respiratory disease (AERD), a condition where aspirin intake leads to severe respiratory reactions.

- Clinical Findings : A recent trial indicated that while this compound was expected to mitigate symptoms induced by aspirin challenges, some results suggested a potential worsening of reactions. This unexpected outcome highlights the need for further research into the mechanisms underlying these effects, particularly regarding prostaglandin E2 production and leukotriene levels .

Summary Table of Clinical Applications

作用機序

イフェトロバンは、トロンボキサン・プロスタノイド受容体を選択的に拮抗することで効果を発揮します。トロンボキサンは、血小板によって産生される物質で、血栓形成と血管収縮を促進します。これらの受容体をブロックすることで、イフェトロバンは血小板凝集と血管収縮を阻害し、治療効果を発揮します。 分子標的には、血小板や気道筋細胞のトロンボキサン・プロスタノイド受容体があります .

類似の化合物との比較

イフェトロバンは、トロンボキサン受容体拮抗薬として、高い選択性と効力を持つことで独自性があります。類似の化合物には以下が含まれます。

セラトロダスト: 主に喘息の治療に使用される別のトロンボキサン受容体拮抗薬です。

ラマトロバン: アレルギー性鼻炎に使用され、トロンボキサン受容体拮抗薬としても作用します。

テルトロバン: 心血管疾患の治療における潜在的な可能性が研究されています

イフェトロバンは、幅広い潜在的な治療用途と、さまざまな前臨床および臨床研究における有効性によって際立っています。

類似化合物との比較

Ifetroban is unique in its high selectivity and potency as a thromboxane receptor antagonist. Similar compounds include:

Seratrodast: Another thromboxane receptor antagonist used primarily for asthma treatment.

Ramatroban: Used for allergic rhinitis and also acts as a thromboxane receptor antagonist.

Terutroban: Investigated for its potential in treating cardiovascular diseases

This compound stands out due to its broad range of potential therapeutic applications and its effectiveness in various preclinical and clinical studies.

生物活性

Ifetroban is a thromboxane A2 receptor antagonist that has garnered attention for its potential therapeutic applications in various diseases, particularly those involving inflammatory and fibrotic processes. This article explores the biological activity of this compound, summarizing key research findings, clinical trials, and its mechanisms of action.

This compound functions primarily by inhibiting the thromboxane A2 receptor (TP), which plays a crucial role in the arachidonic acid signaling pathway. Thromboxane A2 is involved in vasoconstriction and platelet aggregation, making its inhibition potentially beneficial in conditions characterized by excessive inflammation or fibrosis.

Clinical Applications

Recent studies have highlighted the diverse applications of this compound in clinical settings:

-

Aspirin-Exacerbated Respiratory Disease (AERD) :

- A double-blind, placebo-controlled trial involving 35 patients with AERD assessed this compound's efficacy in mitigating aspirin-induced respiratory symptoms. The trial revealed that while this compound was well tolerated, it did not significantly reduce the severity of nasal symptoms compared to placebo. In fact, participants on this compound experienced a greater decline in forced expiratory volume (FEV1) and increased nasal symptoms during aspirin challenges .

- Idiopathic Pulmonary Fibrosis (IPF) :

-

Cancer Metastasis Prevention :

- This compound is being investigated for its potential role in preventing cancer metastasis. Initial findings from mouse models suggest that it may inhibit the spread of cancer by acting on blood vessels rather than directly targeting tumor cells. A pilot study is currently assessing its safety and preliminary efficacy in cancer patients who have completed treatment for specific malignancies .

- Duchenne Muscular Dystrophy (DMD) :

Eicosanoid Modulation

This compound's inhibition of TP receptor activity leads to significant changes in eicosanoid levels, which are critical mediators of inflammation:

- Increased Urinary Leukotriene E4 : In the AERD study, urinary leukotriene E4 levels were significantly elevated in participants receiving this compound, suggesting a shift in eicosanoid production that may contribute to adverse respiratory responses .

- Decreased Nasal Prostaglandin E2 : Participants treated with this compound exhibited lower levels of nasal prostaglandin E2, a mediator typically involved in anti-inflammatory responses .

Data Summary

The following table summarizes key findings from recent clinical trials involving this compound:

| Study Focus | Sample Size | Key Findings | |

|---|---|---|---|

| AERD Study | 35 | Greater aspirin-induced nasal symptoms; increased urinary leukotriene E4; decreased PGE2 levels | This compound did not alleviate symptoms; adverse effects noted |

| IPF Study | TBD | Ongoing assessment of safety and efficacy | Potential for use in lung fibrosis prevention |

| Cancer Metastasis Prevention Study | 60 | Early findings suggest inhibition of metastasis in mouse models | Safety and tolerability being evaluated |

| DMD Study | TBD | Evaluating pharmacokinetics and cardiac function impacts | Awaiting results on efficacy |

Case Study: AERD Patient Response

In a controlled trial setting, one patient exhibited an unexpected exacerbation of symptoms after initiating treatment with this compound. This case highlighted the complexity of eicosanoid interactions and underscored the need for careful monitoring when utilizing thromboxane inhibitors in sensitive populations like those with AERD.

特性

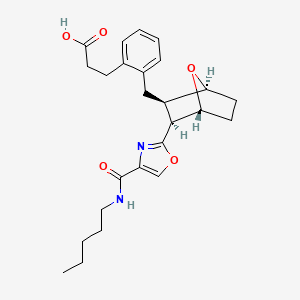

IUPAC Name |

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPRUNPUJIUXSE-DXKRWKNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869931 | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143443-90-7 | |

| Record name | Ifetroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143443-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifetroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifetroban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12321 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifetroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFETROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。